4-(4-Chlorophenyl)-3-methoxyaniline
Description
4-(4-Chlorophenyl)-3-methoxyaniline is an aromatic amine characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and a 4-chlorophenyl group (-C₆H₄Cl) at the 4-position. This compound belongs to the aniline derivatives family, which are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C13H12ClNO |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-methoxyaniline |
InChI |
InChI=1S/C13H12ClNO/c1-16-13-8-11(15)6-7-12(13)9-2-4-10(14)5-3-9/h2-8H,15H2,1H3 |
InChI Key |
SGTAEKUPGBESBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Aniline Derivatives
4-[(4-Chlorophenyl)diazenyl]-3-methoxyaniline
- Structural Differences : Incorporates a diazenyl (-N=N-) group between the 4-chlorophenyl and aniline rings.
- Key Properties : Crystallizes in a trans configuration about the diazenyl group, enhancing planarity and π-π stacking interactions .
- Applications : Primarily studied for crystallographic behavior rather than biological activity.
4-(4-Bromophenyl)-3-methoxyaniline
4-(Difluoromethoxy)-3-methoxyaniline
- Structural Differences : Substitutes the 4-chlorophenyl group with a difluoromethoxy (-OCF₂H) moiety.
- Key Properties: Lower molecular weight (189.16 vs.
Table 1: Physical and Structural Comparison of Substituted Anilines
| Compound | Molecular Formula | Molecular Weight | Substituents | Notable Features |
|---|---|---|---|---|
| 4-(4-Chlorophenyl)-3-methoxyaniline | C₁₃H₁₂ClNO | 233.69 | 4-Cl, 3-OCH₃ | Balanced electronic effects |
| 4-[(4-Chlorophenyl)diazenyl]-3-methoxyaniline | C₁₃H₁₁ClN₃O | 260.70 | Diazenyl, 3-OCH₃ | Trans-configuration, planar |
| 4-(4-Bromophenyl)-3-methoxyaniline | C₁₃H₁₂BrNO | 278.14 | 4-Br, 3-OCH₃ | Enhanced electron withdrawal |
| 4-(Difluoromethoxy)-3-methoxyaniline | C₈H₉F₂NO₂ | 189.16 | 3-OCH₃, 4-OCF₂H | High polarity, low molecular weight |
Heterocyclic Analogues with Antifungal Activity
TRI [(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline]
PYR [1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one]
- Structural Features: Pyridinone heterocycle with dual 4-chlorophenyl groups.
- Activity : Potent antifungal activity (MIC₅₀ = 4 µg/mL) attributed to hydrogen bonding via the -NH- linker and hydrophobic interactions with fungal membranes .
Key Contrasts :
- The target compound lacks the N-heterocycles and -NH- linkers critical for antifungal activity in TRI and PYR.
- Substituent positioning (para vs. meta) may influence target binding specificity.
Pharmaceutical Derivatives with 4-Chlorophenyl Moieties
Levocetirizine Dihydrochloride
SARS-CoV-2 Inhibitor Candidates
- Example: 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol.
- Activity : Chlorophenyl hydrazinyl group enhances binding to viral proteases .
Key Contrasts :
- The target compound’s simpler structure lacks the complex pharmacophores (e.g., piperazine, triazole) required for receptor binding or enzymatic inhibition.
Research Findings and Implications
- Structural Insights : The absence of a diazenyl or heterocyclic group in 4-(4-Chlorophenyl)-3-methoxyaniline limits its direct antifungal or antiviral activity compared to TRI, PYR, or triazole derivatives .
- Electronic Properties : The chlorine and methoxy groups create a push-pull electronic system, which could be exploited in materials science (e.g., organic semiconductors) .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | 2–3 mol% | Maximizes C–N coupling |
| Temperature | 100°C | Balances kinetics/degradation |
| Solvent | DMF | Enhances solubility |
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